6-ethynyl-1,3-dioxaindane-5-carbaldehyde 6-ethynyl-1,3-dioxaindane-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 151692-56-7
VCID: VC5015628
InChI: InChI=1S/C10H6O3/c1-2-7-3-9-10(13-6-12-9)4-8(7)5-11/h1,3-5H,6H2
SMILES: C#CC1=CC2=C(C=C1C=O)OCO2
Molecular Formula: C10H6O3
Molecular Weight: 174.155

6-ethynyl-1,3-dioxaindane-5-carbaldehyde

CAS No.: 151692-56-7

Cat. No.: VC5015628

Molecular Formula: C10H6O3

Molecular Weight: 174.155

* For research use only. Not for human or veterinary use.

6-ethynyl-1,3-dioxaindane-5-carbaldehyde - 151692-56-7

Specification

CAS No. 151692-56-7
Molecular Formula C10H6O3
Molecular Weight 174.155
IUPAC Name 6-ethynyl-1,3-benzodioxole-5-carbaldehyde
Standard InChI InChI=1S/C10H6O3/c1-2-7-3-9-10(13-6-12-9)4-8(7)5-11/h1,3-5H,6H2
Standard InChI Key YBHOOJWTBANPKV-UHFFFAOYSA-N
SMILES C#CC1=CC2=C(C=C1C=O)OCO2

Introduction

6-ethynyl-1,3-dioxaindane-5-carbaldehyde is a complex organic compound that belongs to the class of dioxole derivatives. It is characterized by its unique molecular structure, which includes an ethynyl group, a dioxole ring, and an aldehyde functional group. These features make it a valuable intermediate in organic synthesis, particularly in fields such as medicinal chemistry and materials science .

Synthesis Methods

The synthesis of 6-ethynyl-1,3-dioxaindane-5-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. The choice of reagents and reaction conditions significantly influences the yield and selectivity of these transformations. Common methods may include multi-step reactions involving specific solvents and catalysts to optimize yields and purity.

Chemical Reactivity and Applications

This compound participates in various chemical reactions due to its reactive functional groups. The aldehyde group can react with nucleophiles, influencing biochemical pathways. Its applications span medicinal chemistry and materials science, where its unique structure can contribute to the development of new compounds with enhanced properties.

Mechanism of Action

The mechanism of action for 6-ethynyl-1,3-dioxaindane-5-carbaldehyde involves its interaction with biological targets through covalent bonding facilitated by its reactive functional groups. This interaction can influence various biochemical pathways, making it a valuable tool in research and development.

Stability and Handling

Data on stability and reactivity under different conditions are crucial for safe handling practices. Understanding how this compound behaves under various conditions can provide insights into its potential applications and limitations.

Scientific Uses

6-ethynyl-1,3-dioxaindane-5-carbaldehyde is used in various research fields due to its unique structure and reactivity. It contributes to advancements in chemistry and related disciplines by serving as a versatile intermediate in organic synthesis.

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